N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C19H18N2O5S3 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H18N2O5S3/c1-3-26-16-10-13(6-9-15(16)22)11-17-18(23)21(19(27)28-17)20-29(24,25)14-7-4-12(2)5-8-14/h4-11,20,22H,3H2,1-2H3/b17-11- |
InChI Key |
KTUSIHJVCYMLRJ-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Design
This method assembles the thiazolidinone ring, sulfonamide, and benzylidene groups in a single pot. The protocol leverages sulfonyl hydrazides, isothiocyanates, and dialkyl acetylene dicarboxylates under catalyst-free conditions.
Reagents :
-
4-Methylbenzenesulfonamide (sulfonamide precursor)
-
3-Ethoxy-4-hydroxybenzaldehyde (benzylidene precursor)
-
Mercaptoacetic acid (thiol component for cyclization)
Conditions :
Mechanism :
Step 1: Thiazolidinone-Sulfonamide Intermediate
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times and improves regioselectivity.
Reagents :
-
4-Methylbenzenesulfonamide
-
3-Ethoxy-4-hydroxybenzaldehyde
-
Mercaptoacetic acid
Conditions :
-
Solvent: Ethanol or PEG-300
-
Microwave power: 300–500 W
-
Temperature: 100–120°C
-
Time: 15–30 minutes
Yield :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Three-component | One-pot, high atom economy | Requires ionic liquid optimization | 78–92% |
| Sequential two-step | High purity intermediates | Longer reaction times | 65–89% |
| Microwave-assisted | Rapid synthesis, energy-efficient | Specialized equipment needed | 85–90% |
Characterization and Purification
Analytical Techniques
Purification Methods
Optimization Studies
Solvent Impact
Chemical Reactions Analysis
N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, although more studies are needed to confirm these effects.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide involves its interaction with various molecular targets. The thiazolidinone ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential biological processes in microorganisms. Additionally, the compound’s ability to modulate inflammatory pathways and induce apoptosis in cancer cells has been observed in preliminary studies .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related thiazolidinone derivatives, focusing on substituent variations and their implications:
Structural and Functional Insights
Benzylidene Substituent Variations
- Electron-Donating Groups (e.g., -OH, -OCH₃, -OC₂H₅) :
N-Substituent Variations
- Sulfonamides (e.g., tosyl, benzenesulfonamide): Sulfonamide groups improve metabolic stability and binding affinity to biological targets due to their strong hydrogen-bonding capacity .
Core Modifications
- Thioxo vs. Oxo at Position 2: The thioxo (C=S) group in thiazolidinones is critical for tautomerism and reactivity.
Research Findings and Implications
- Tautomerism: Thiazolidinones exist predominantly as thione tautomers, as evidenced by IR data .
- Substituent Effects: Electron-withdrawing groups (e.g., -Br in ) reduce solubility but enhance electrophilic reactivity .
- Synthetic Challenges : Steric hindrance from bulky N-substituents (e.g., tosyl groups) may require optimized reaction conditions for high yields .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide?
- Methodology : The compound is synthesized via a multi-step process:
Condensation : 3-ethoxy-4-hydroxybenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization : The intermediate is cyclized with chloroacetic acid under basic conditions (e.g., sodium acetate) to form the thiazolidinone core.
Sulfonylation : The thiazolidinone derivative reacts with 4-methylbenzenesulfonyl chloride in a nucleophilic substitution reaction .
- Key conditions : Reactions are typically performed in polar aprotic solvents (e.g., DMF) with reflux (2–4 hours). Yield optimization requires pH control (e.g., sodium acetate buffer) and stoichiometric monitoring .
Q. Which spectroscopic techniques are used to characterize this compound?
- Methodology :
- NMR spectroscopy : 1H and 13C NMR confirm the Z-configuration of the benzylidene moiety and sulfonamide substitution .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (S=O), and ~3200 cm⁻¹ (O-H) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+ at m/z 451.04) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .
Q. What preliminary biological activities have been reported for this compound?
- Methodology :
- Antimicrobial assays : Tested against Gram-positive/negative bacteria (MIC values: 2–16 µg/mL) using broth microdilution .
- Anticancer screening : Evaluated via MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values ranging 5–20 µM .
- Enzyme inhibition : Assessed against COX-2 and MMP-9 using fluorometric assays, showing >50% inhibition at 10 µM .
Advanced Research Questions
Q. How can synthetic efficiency be improved for large-scale production?
- Methodology :
- Catalyst optimization : Use of Lewis acids (e.g., ZnCl2) to accelerate cyclization steps, reducing reaction time by 30% .
- Flow chemistry : Continuous-flow reactors enhance yield (from 60% to 85%) by maintaining precise temperature/pH control .
- Purification : Gradient HPLC with C18 columns and acetonitrile/water mobile phases ensures >98% purity .
Q. What molecular targets and pathways are implicated in its mechanism of action?
- Methodology :
- Proteomics : SILAC-based profiling identifies upregulated apoptosis markers (e.g., caspase-3) in treated cancer cells .
- Molecular docking : Simulations suggest high affinity for COX-2 (binding energy: -9.2 kcal/mol) due to sulfonamide-thiazolidinone interactions .
- Kinase assays : Selective inhibition of ERK1/2 (IC50: 1.2 µM) via competitive binding to the ATP pocket .
Q. How do structural modifications influence bioactivity?
- SAR Insights :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Ethoxy → methoxy substitution | Reduced antimicrobial potency (MIC ↑2-fold) | |
| Methyl sulfonamide → hydrogen | Loss of COX-2 inhibition (IC50 >100 µM) | |
| Thioxo → oxo substitution | Abolishes anticancer activity |
- Methodology : Parallel synthesis and phenotypic screening validate SAR trends .
Q. How can contradictions in reported biological data be resolved?
- Methodology :
- Standardized assays : Use CLSI guidelines for antimicrobial tests to minimize variability .
- Metabolomic profiling : LC-MS/MS identifies off-target effects (e.g., glutathione depletion) that may skew cytotoxicity results .
- Structural analogs : Compare activity of diastereomers (e.g., E vs. Z isomers) to clarify stereochemical dependencies .
Q. What computational tools are used to model its pharmacokinetics?
- Methodology :
- ADME prediction : SwissADME estimates moderate bioavailability (F: 45%) due to high logP (3.2) and moderate solubility (0.1 mg/mL) .
- MD simulations : Reveal stable binding to serum albumin (ΔG: -7.8 kcal/mol), suggesting prolonged half-life .
- QSAR models : Identify critical descriptors (e.g., polar surface area, H-bond donors) for optimizing blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
